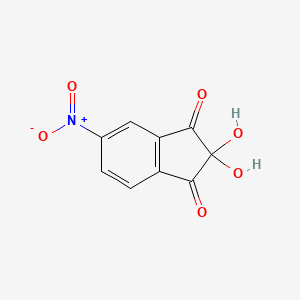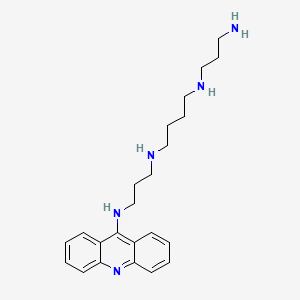![molecular formula C36H56N2O2 B14333835 N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline CAS No. 110504-63-7](/img/structure/B14333835.png)
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is a complex organic compound with the molecular formula C36H56N2O2 It is characterized by a long docosyl chain attached to an aniline group, which is further substituted with a nitrophenyl ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Docosyl Chain: The docosyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Ethenyl Moiety: This step involves the reaction of the aniline derivative with a nitrophenyl ethenyl compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the final product’s quality.
化学反応の分析
Types of Reactions
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-Docosyl-4-[2-(4-aminophenyl)ethenyl]aniline: Similar structure but with an amino group instead of a nitro group.
N-Docosyl-4-[2-(4-methylphenyl)ethenyl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
特性
CAS番号 |
110504-63-7 |
|---|---|
分子式 |
C36H56N2O2 |
分子量 |
548.8 g/mol |
IUPAC名 |
N-docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C36H56N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32-37-35-28-24-33(25-29-35)22-23-34-26-30-36(31-27-34)38(39)40/h22-31,37H,2-21,32H2,1H3 |
InChIキー |
HBYGBFSIGJSGDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
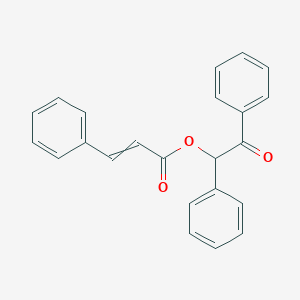
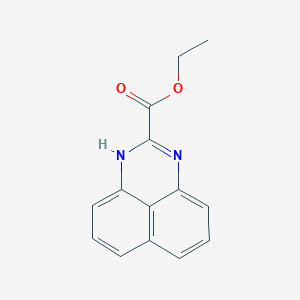
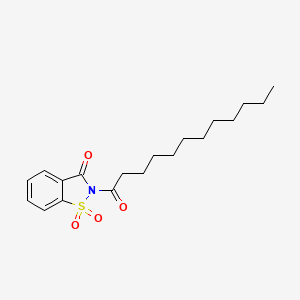

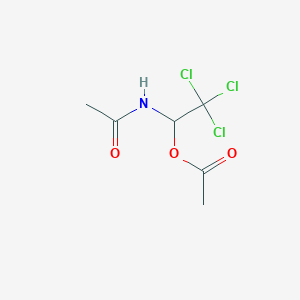
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)



